Fragment-Like Molecular Weight Offers Superior Ligand Efficiency Potential Compared to Di-Substituted Analogs
The target compound exhibits a molecular weight of 281.31 g/mol , which lies below the 300 Da threshold commonly used to define fragment-like chemical space. By contrast, the 4,7-dimethoxy analogue (341.36 g/mol) and the 1-(2-methoxyethyl) analogue (325.37 g/mol) are 60.05 g/mol (17.6%) and 44.06 g/mol (13.5%) heavier, respectively. In fragment-based screening, every 10 Da increase in molecular weight typically reduces hit rates by approximately 5–10% due to increased molecular complexity and reduced complementarity to protein binding sites. The lower MW of the target compound therefore translates into a higher probability of detecting tractable binding interactions and a superior ligand efficiency (binding affinity per heavy atom) if affinity is held constant.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 281.31 g/mol |
| Comparator Or Baseline | 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: 341.36 g/mol; 1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide: 325.37 g/mol |
| Quantified Difference | 60.05 g/mol lower (17.6% reduction) vs. 4,7-dimethoxy analogue; 44.06 g/mol lower (13.5% reduction) vs. 1-(2-methoxyethyl) analogue |
| Conditions | Calculated from molecular formula; sourced from ChemDiv screening compound catalog entries |
Why This Matters
A lower molecular weight starting point maximizes the probability of identifying high-quality fragment hits and facilitates efficient property-based optimization during lead generation.
